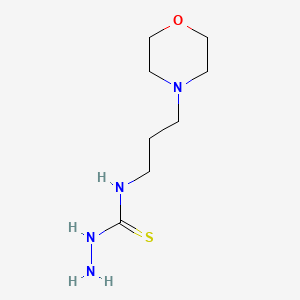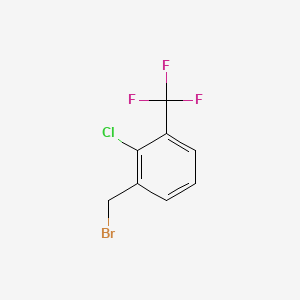
2-氯-3-(三氟甲基)苄基溴
描述
2-Chloro-3-(trifluoromethyl)benzyl bromide is a useful research compound. Its molecular formula is C8H5BrClF3 and its molecular weight is 273.48 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-3-(trifluoromethyl)benzyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-3-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
FDA 批准含三氟甲基药物的合成
三氟甲基 (TFM, -CF3) 基团是许多 FDA 批准药物的常见特征 . 诸如 2-氯-3-(三氟甲基)苄基溴之类的化合物可用于合成这些药物,有助于它们的药理活性 .
对称和不对称苄基硫醚的合成
3-氯苄基溴,一种与 2-氯-3-(三氟甲基)苄基溴相似的化合物,已用于合成对称和不对称苄基硫醚 . 2-氯-3-(三氟甲基)苄基溴很可能以类似的方式使用。
1-(3-氯苄基)-2-(吡咯烷-1-基甲基)-1H-苯并咪唑二盐酸盐的合成
3-氯苄基溴已作为起始试剂用于 1-(3-氯苄基)-2-(吡咯烷-1-基甲基)-1H-苯并咪唑二盐酸盐的合成 . 鉴于结构相似性,2-氯-3-(三氟甲基)苄基溴可能被用于类似的合成过程。
4-硝基-3-三氟甲基-[N-(4-羟基苯基)]苯甲酰胺的合成
3-(三氟甲基)苄基氯,一种与 2-氯-3-(三氟甲基)苄基溴相似的化合物,已用于合成 4-硝基-3-三氟甲基-[N-(4-羟基苯基)]苯甲酰胺 . 2-氯-3-(三氟甲基)苄基溴很可能以类似的方式使用。
氟马毒鼠的制备
3-(三氟甲基)苄基溴已用于制备氟马毒鼠 ,一种强效抗凝血灭鼠剂。鉴于结构相似性,2-氯-3-(三氟甲基)苄基溴可能被用于类似的制备过程。
苄基位的反应
诸如 2-氯-3-(三氟甲基)苄基溴之类的化合物可以在苄基位发生各种反应,包括自由基溴化、亲核取代和氧化 . 这些反应可用于合成多种其他化合物。
作用机制
Target of Action
Benzylic halides, a group to which this compound belongs, typically react with various organic compounds, suggesting a broad range of potential targets .
Mode of Action
The compound 2-Chloro-3-(trifluoromethyl)benzyl bromide interacts with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile, an atom that is rich in electron density, attacks the positively charged carbon atom in the benzylic position of the compound . This results in the replacement of the bromine atom with the nucleophile .
Pharmacokinetics
The compound’s metabolic robustness is suggested by a study showing that similar compounds remain largely intact after 30 minutes in the presence of human, rat, and mouse liver microsomes .
属性
IUPAC Name |
1-(bromomethyl)-2-chloro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHUUSQDKIEPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381159 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-22-8 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
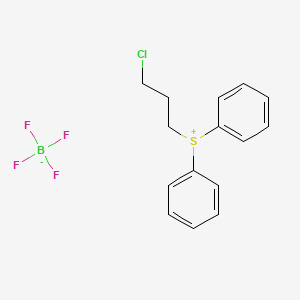
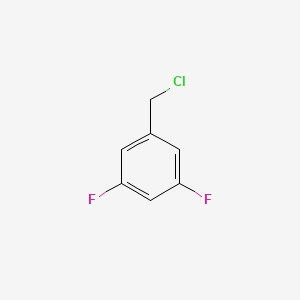

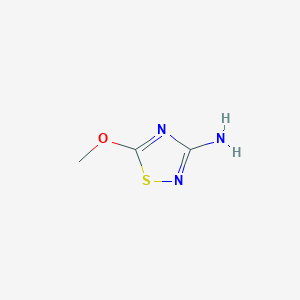
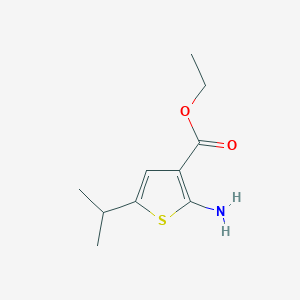
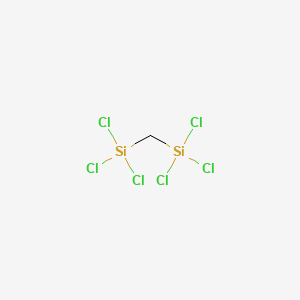
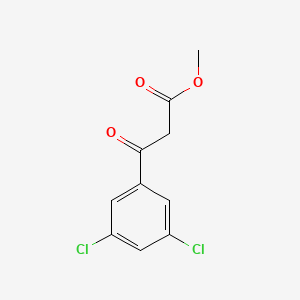
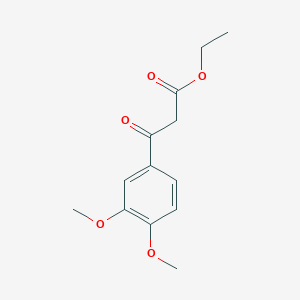
![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)



